Moexipril tert-butyl ester maleate

Vue d'ensemble

Description

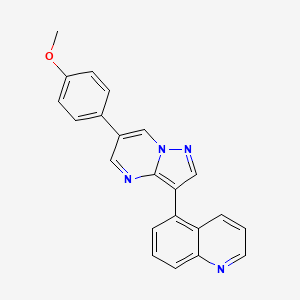

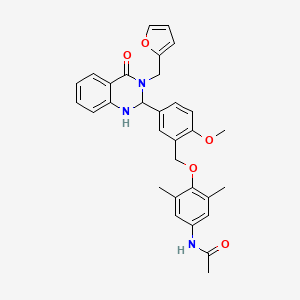

“Moexipril tert-butyl ester maleate” is a chemical compound with the molecular formula C35H46N2O11 . It is related to Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure .

Synthesis Analysis

The synthesis of Moexipril involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate . The desired isomer is obtained due to asymmetric induction from the adjacent chiral center .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 35 carbon atoms, 46 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . The exact mass is 670.31 and the molecular weight is 670.756 .

Chemical Reactions Analysis

The transesterification of β-keto esters, such as “this compound”, is a useful transformation in organic synthesis . This process is gaining interest due to its application in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Applications De Recherche Scientifique

Compatibility with Pharmaceutical Excipients

The stability of moexipril hydrochloride, a derivative of Moexipril tert-butyl ester maleate, was studied in the context of drug-excipient interactions. The study found that moexipril's stability decreases significantly in the presence of magnesium stearate, suggesting incompatibility. This has implications for optimizing the technological process conditions in pharmaceutical formulations by selecting suitable lubricants like glyceryl behenate to ensure the stability of moexipril-containing solid formulations (Stanisz et al., 2013).

Metabolic Pathway Analysis

The metabolic pathway of moexipril, leading to its active metabolite moexiprilat, was investigated to understand its pharmacological effect. The study utilized high-performance liquid chromatography (HPLC) and found that moexipril is more effectively metabolized to moexiprilat in rat liver microsomal preparations compared to human liver cell lines. This indicates species-specific differences in the metabolism of this compound and its derivatives (Kalasz et al., 2007).

Analytical Techniques for Determination

Various analytical methods have been developed for determining moexipril hydrochloride, such as differential pulse voltammetry based on the enhancement effect of sodium dodecyl sulfate and spectrophotometric methods using potassium dichromate and potassium permanganate. These methods aim to offer high sensitivity, accuracy, and rapid response for the determination of moexipril in different forms, showcasing the efforts to quantify and ensure the quality of this compound in pharmaceutical formulations (Attia, 2010; Mohamed et al., 2014).

Evaluation of Degradation Products

Research has also focused on understanding the degradation products and pathways of moexipril under various stress conditions. This study is crucial for comprehending the stability and shelf-life of the drug. Advanced techniques such as liquid chromatography coupled with quadrupole time of flight electrospray ionization tandem mass spectrometry were employed to identify and structurally elucidate the degradation products of moexipril. The findings provide valuable insights into the stability of this compound under different conditions and suggest ways to improve its storage and handling (Rao, 2018).

Novel Applications in Industry

Interestingly, research involving maleate derivatives, like the synthesis of novel CO2 philic surfactant using maleic anhydride and dipropylene tertiary butyl alcohol, demonstrates the broader industrial applications of compounds related to this compound. This specific study reported the successful lowering of interfacial tension between CO2/brine, indicating potential applications in CO2-EOR (Enhanced Oil Recovery) operations (Sagir et al., 2014).

Mécanisme D'action

Biochemical Pathways

The inhibition of ACE leads to lower levels of angiotensin II, which in turn causes an increase in plasma renin activity and a reduction in aldosterone secretion . This results in the relaxation and widening of blood vessels, thereby lowering high blood pressure .

Pharmacokinetics

Moexipril tert-butyl ester maleate is a prodrug that is metabolized in the liver to form the pharmacologically active compound moexiprilat . The bioavailability of moexiprilat is about 13-22% compared to intravenous moexipril . The long pharmacokinetic half-life and persistent ACE inhibition of moexipril allows once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of blood vessels and the prevention of strokes, heart attacks, and kidney problems . Additionally, it has been found to possess cardioprotective properties .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Moexipril tert-butyl ester maleate, like Moexipril, may interact with enzymes such as angiotensin converting enzyme (ACE) and proteins involved in blood pressure regulation . These interactions could potentially influence biochemical reactions within the body.

Cellular Effects

The effects of this compound on cells are likely to be similar to those of Moexipril. Moexipril influences cell function by blocking the conversion of angiotensin I to angiotensin II, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules such as ACE, leading to enzyme inhibition and changes in gene expression .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to the regulation of blood pressure, including interactions with enzymes or cofactors .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLOIRKJVBQPQD-SAYMYIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-40-0 | |

| Record name | Moexipril tert-butyl ester maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOEXIPRIL TERT-BUTYL ESTER MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)